Catatoxic Steroid No. 1

説明

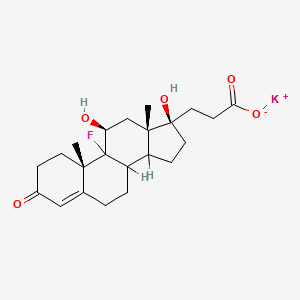

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

595-57-3 |

|---|---|

分子式 |

C22H31FKO5 |

分子量 |

433.6 g/mol |

IUPAC名 |

potassium;3-[(10S,11S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C22H31FO5.K/c1-19-8-5-14(24)11-13(19)3-4-16-15-6-9-21(28,10-7-18(26)27)20(15,2)12-17(25)22(16,19)23;/h11,15-17,25,28H,3-10,12H2,1-2H3,(H,26,27);/t15-,16-,17-,19-,20-,21+,22-;/m0./s1 |

InChIキー |

AINAJZVZBITQQW-QKTJKMNOSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)[O-])O)C)O)F.[K+] |

異性体SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C)O)F.[K] |

正規SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)O)O)C)O)F.[K] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SC 11927; SC-11927; SC11927; SU 11927; SU-11927; SU11927; |

製品の起源 |

United States |

Mechanistic Investigations of Catatoxic Steroid No. 1 Action

Molecular Mechanisms of Action

The action of Catatoxic Steroid No. 1 is primarily mediated through its interaction with specific intracellular receptors, which in turn modulates the expression of a wide array of genes involved in detoxification and metabolism.

The primary molecular target of this compound (PCN) is the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor. plos.orgnih.govnih.gov Upon binding, PCN activates PXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov This complex translocates to the nucleus and binds to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription. nih.gov

It is important to note that the binding affinity of PCN to PXR is species-specific. It is a potent agonist for the rodent PXR but does not activate the human PXR. nih.gov This species-specificity has been a critical factor in experimental models studying PXR function.

Interestingly, research has also revealed PXR-independent mechanisms of action for PCN. For instance, PCN has been shown to inhibit rodent liver fibrogenesis through both PXR-dependent and PXR-independent pathways. nih.gov In certain contexts, such as the regulation of hippocampal cytochrome P450 enzymes, the effects of PCN are mediated by the glucocorticoid receptor, not PXR. nih.gov

The activation of PXR by this compound initiates a cascade of downstream signaling events, leading to the modulation of various genes. The PXR/RXR heterodimer upregulates the expression of genes encoding for Phase I and Phase II drug-metabolizing enzymes and drug transporters. nih.gov

Key downstream target genes modulated by PCN-activated PXR include:

Cytochrome P450 (CYP) enzymes: Particularly members of the CYP3A subfamily, which are responsible for metabolizing a vast number of xenobiotics and endogenous compounds. nih.govnih.govnih.gov

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are Phase II enzymes that conjugate molecules with glucuronic acid or sulfate, respectively, to increase their water solubility and facilitate their excretion. nih.gov

Drug transporters: Such as P-glycoprotein (P-gp), encoded by the MDR1 gene, which is an efflux pump that actively transports a wide range of substrates out of cells. mdpi.comnih.govjst.go.jp

This coordinated upregulation of detoxification machinery is the cornerstone of the catatoxic effect, enhancing the body's ability to clear harmful substances.

Biochemical Pathways Affected by this compound

The molecular interactions of this compound translate into significant alterations in various biochemical pathways, most notably those involved in enzyme activity and cellular metabolism.

A hallmark of this compound is its profound ability to induce the expression and activity of hepatic enzymes, particularly the cytochrome P450 monooxygenases. nih.govnih.govnih.govepa.govmdpi.comdrugbank.com Studies in rats have shown that administration of PCN leads to a significant increase in hepatic cytochrome P-450 content and the activity of enzymes like aniline (B41778) hydroxylase. nih.gov This induction of microsomal enzymes is a direct consequence of PXR activation and the subsequent increase in gene transcription. oup.com

The induction of CYP3A enzymes is particularly well-documented. nih.gov This family of enzymes is crucial for the metabolism of over 50% of clinically used drugs. nih.gov The ability of PCN to induce these enzymes underscores its role in altering the pharmacokinetics of other concurrently administered substances.

Beyond its effects on drug-metabolizing enzymes, this compound also influences cellular metabolic processes, including lipid and glucose metabolism. Activation of PXR by PCN has been shown to prevent high-fat diet-induced obesity and insulin (B600854) resistance in mice. plos.orgnih.gov This is achieved through the modulation of genes involved in:

Lipogenesis and Gluconeogenesis: PCN treatment can lead to reduced fat production and glucose synthesis in the liver. plos.orgnih.gov

Adipocyte Differentiation and Lipid Metabolism: It can alter the expression of genes involved in the formation of fat cells and the metabolism of lipids in both white and brown adipose tissue. plos.org

Thermogenesis: PCN can increase the expression of genes involved in heat production in brown adipose tissue, thereby increasing energy expenditure. plos.orgnih.gov

These findings highlight a broader role for PXR and its activators like PCN in maintaining metabolic homeostasis. nih.gov

This compound and Xenobiotic Metabolism Research

This compound (PCN) has been a pivotal tool in the field of xenobiotic metabolism research. Its potent and relatively specific activation of rodent PXR has allowed scientists to unravel the intricate regulatory networks that govern the body's response to foreign compounds. nih.gov

By studying the effects of PCN, researchers have been able to:

Identify and characterize the role of PXR as a master regulator of xenobiotic clearance. plos.orgnih.govnih.gov

Elucidate the mechanisms of drug-drug interactions, where the induction of metabolic enzymes by one compound (like PCN) can accelerate the metabolism and reduce the efficacy of another.

Understand the tissue-specific regulation of drug-metabolizing enzymes and transporters in organs such as the liver, intestine, and brain. nih.govjst.go.jp

The study of PCN has provided a deeper understanding of how the body defends itself against chemical insults and has paved the way for the development of new therapeutic strategies targeting nuclear receptors.

Induction of Xenobiotic Metabolizing Enzymes

The primary mechanism by which Pregnenolone-16α-carbonitrile exerts its effects is through the activation of the Pregnane X Receptor (PXR) nih.govmdpi.complos.org. PXR is a ligand-dependent transcription factor and a member of the nuclear receptor superfamily that functions as a sensor for foreign chemicals nih.govmdpi.complos.org.

Upon binding with a ligand such as PCN, PXR undergoes a conformational change and forms a partnership (heterodimer) with another nuclear receptor, the Retinoid X Receptor (RXR) nih.gov. This resulting PCN-PXR-RXR complex then moves to the cell's nucleus, where it binds to specific DNA sequences known as PXR response elements, which are located in the regulatory regions of various target genes nih.gov. This binding initiates the transcriptional activation of these genes, leading to an increased synthesis of the enzymes they encode plos.orgnih.gov. These target genes are predominantly those that code for xenobiotic metabolizing enzymes, which play a crucial role in the detoxification and elimination of exogenous and endogenous substances mdpi.comnih.govnih.gov.

Influence on Phase I and Phase II Biotransformation Processes

The biotransformation of xenobiotics is a critical defense mechanism that converts lipid-soluble compounds into more water-soluble metabolites that can be easily excreted researchgate.netnih.gov. This process is generally categorized into two main phases: Phase I (functionalization) and Phase II (conjugation) nih.govfrontiersin.org. PCN, through its activation of PXR, significantly enhances the enzymatic activity in both phases plos.orgnih.gov.

Phase I Biotransformation

Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or unmask polar functional groups on a xenobiotic molecule nih.gov. The most prominent family of enzymes involved in these reactions is the cytochrome P450 (CYP) superfamily plos.orgnih.gov. PCN is a well-established inducer of several CYP enzymes plos.org. PXR activation by PCN leads to the increased expression of genes coding for Phase I enzymes, including key members of the CYP2B and CYP3A subfamilies plos.orgnih.gov. For example, studies have shown that PXR activation induces CYP3A4, an enzyme responsible for the metabolism of more than 50% of clinically used drugs plos.org.

Table 1: Phase I Xenobiotic Metabolizing Enzymes Induced by Pregnenolone-16α-carbonitrile (PCN)

| Enzyme Family | Specific Isoforms Induced | Primary Function |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A (e.g., CYP3A4, Cyp3a11), CYP2B (e.g., Cyp2b10) plos.org | Oxidation of a wide range of xenobiotics and endogenous compounds nih.gov |

Phase II Biotransformation

Following Phase I reactions, the modified compounds often undergo Phase II biotransformation. In this phase, endogenous molecules are attached to the xenobiotic, a process known as conjugation nih.gov. These reactions significantly increase the water solubility and molecular weight of the substance, facilitating its elimination from the body nih.govnih.gov.

PCN-mediated PXR activation also upregulates the major enzymes involved in Phase II conjugation nih.govfrontiersin.org. These include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs) plos.orgnih.gov. Research in mouse models has demonstrated that PXR activation by PCN can induce the transcription of multiple SULT isoforms, such as Sult1a1 and Sult2a1, as well as various GST isoforms, including Gsta3, Gstm1, and Gstm2 nih.gov. This coordinated induction of both Phase I and Phase II enzymes provides a comprehensive mechanism for efficient detoxification and clearance of xenobiotics frontiersin.org.

Table 2: Phase II Xenobiotic Metabolizing Enzymes Induced by Pregnenolone-16α-carbonitrile (PCN)

| Enzyme Family | Specific Isoforms Induced in Murine Models | Primary Function |

|---|---|---|

| UDP-glucuronosyltransferases (UGTs) | Multiple isoforms (e.g., UGT1A family) plos.orgnih.gov | Conjugation with UDP-glucuronic acid nih.gov |

| Sulfotransferases (SULTs) | Sult1a1, Sult2a1, Sult5a1 nih.gov | Conjugation with a sulfonate group nih.gov |

| Glutathione S-transferases (GSTs) | Gsta3, Gstm1, Gstm2, Gstm3, Gstm4, MGst1 nih.gov | Conjugation with glutathione nih.gov |

Experimental Models and Methodologies for Catatoxic Steroid No. 1 Research

In Vivo Research Models

In vivo models are indispensable for understanding the complex interactions of Catatoxic Steroid No. 1 within a living organism. These models allow for the assessment of its effects on integrated physiological systems, which cannot be fully replicated in vitro.

Rodent Models for Physiological and Biological Responses

Rodent models, particularly rats and mice, are foundational in the study of catatoxic steroids. nih.govnih.govnih.gov These models are instrumental in demonstrating the protective (catatoxic) action of these compounds against a variety of harmful substances. nih.gov

Research using rodent models has shown that this compound can significantly inhibit liver fibrogenesis. nih.gov In studies involving toxin-induced liver damage, administration of the compound led to a reduction in the transdifferentiation of hepatic stellate cells, a key process in the development of fibrosis. nih.gov This anti-fibrogenic effect is partly dependent on the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in detoxification. nih.gov Experiments in PXR knockout mice have confirmed that the protective effects of compounds like this compound are diminished in the absence of this receptor. nih.gov

Furthermore, rodent models are used to study the compound's influence on drug metabolism and transport. For instance, research in rats has demonstrated that activating the PXR with this compound can increase the expression of P-glycoprotein (Pgp), a transporter protein that plays a significant role in the absorption and excretion of various drugs. mdpi.com

Key Research Findings from Rodent Models

| Model | Toxin/Condition Studied | Key Finding |

| Rats | Carbon tetrachloride-induced liver fibrosis | Inhibited hepatic stellate cell transdifferentiation and reduced fibrosis. nih.gov |

| Mice (Wild-type vs. PXR-/-) | Carbon tetrachloride-induced liver fibrosis | Anti-fibrogenic effects were found to be dependent, in part, on PXR activation. nih.gov |

| Rats | Digoxin (B3395198) pharmacokinetics | Increased Pgp expression in the intestine, leading to reduced absorption and increased biliary excretion of digoxin. mdpi.com |

Animal Models for Developmental and Reproductive Studies

To assess the potential effects of this compound on developmental and reproductive processes, researchers utilize specific animal testing protocols. nih.govfda.gov These studies are designed to identify any adverse outcomes on fertility, pregnancy, and the development of offspring. birthdefectsresearch.org

In rodent Leydig cells, which are responsible for producing testosterone (B1683101), activation of the PXR by this compound has been shown to decrease testosterone synthesis by down-regulating key steroidogenic enzymes. nih.gov This highlights a potential impact on reproductive hormone regulation.

Developmental toxicity studies, often referred to as teratology studies, involve exposing pregnant animals to the compound during critical periods of embryonic and fetal development. nih.gov These studies evaluate a range of outcomes in the offspring, including mortality, structural abnormalities, growth alterations, and functional deficits. birthdefectsresearch.org While specific data on this compound is proprietary, the standard approach involves a tiered system of testing, often starting with rodent models before proceeding to a second species if adverse effects are noted. nih.gov

In Vitro Research Models

In vitro models provide a controlled environment to dissect the specific cellular and molecular mechanisms of this compound, complementing the systemic view offered by in vivo studies.

Cell Culture Systems for Mechanistic Studies

Cell culture systems are essential for studying the direct effects of this compound on specific cell types and molecular pathways. mdpi.com A primary tool in this area is the use of stable hepatoma cell lines engineered to express the human PXR and a reporter gene, such as luciferase. nih.govspringernature.compuracyp.com

These reporter gene assays allow for the rapid screening of compounds to determine their ability to activate PXR. springernature.comindigobiosciences.com When this compound binds to and activates PXR in these cells, it triggers the expression of the reporter gene, producing a measurable signal (e.g., light from luciferase). nih.govpuracyp.com This system is crucial for confirming that PXR is a direct target of the compound and for studying the downstream induction of detoxification enzymes like Cytochrome P450 3A4 (CYP3A4). nih.govspringernature.com

Primary cultures of rodent Leydig cells and mouse Leydig tumor cells (MA-10) are also used to investigate the compound's effects on steroidogenesis. nih.gov Studies using these cells have confirmed the expression of PXR and demonstrated that its activation by this compound directly leads to a decrease in testosterone secretion. nih.gov

Common Cell Lines in Catatoxic Steroid Research

| Cell Line | Type | Application |

| DPX2™ (and similar) | Stably-transfected hepatoma cells | PXR activation and CYP3A4 induction assays. springernature.compuracyp.com |

| Rat Primary Leydig Cells | Primary cells | Studying effects on testosterone biosynthesis. nih.gov |

| MA-10 | Mouse Leydig tumor cells | Investigating mechanisms of altered steroidogenesis. nih.gov |

| H295R | Human adrenocortical carcinoma | Screening for effects on steroid hormone production pathways. nih.gov |

Pluripotent Stem Cell Models for Differentiation Research

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), offer a powerful platform for studying how this compound might influence cell differentiation and development. nih.govmdpi.com These cells have the unique ability to develop into any cell type in the body. mdpi.com

By differentiating hPSCs into specific lineages, such as steroidogenic cells, researchers can investigate the molecular mechanisms involved in steroid production and how they are affected by external compounds. nih.govconsensus.app For example, iPSCs can be guided to form aggregates known as embryoid bodies, which mimic aspects of early embryonic development and can be used as a model for ovarian granulosa cell development and steroidogenesis. nih.gov This allows for the study of how this compound might impact the commitment of stem cells to a steroid-producing fate. nih.gov

Embryonic Differentiation and Teratogenesis Assay Systems

To evaluate the potential for developmental toxicity in a high-throughput manner, various in vitro assay systems are employed. These models serve as an alternative or precursor to animal testing. actox.org

One prominent model is the human adrenocarcinoma cell line (H295R), which is used to screen for chemicals that disrupt steroidogenesis. nih.gov This assay measures the production of multiple steroid hormones, providing a comprehensive profile of a compound's effect on the steroid production pathway. nih.gov

Furthermore, embryonic stem cell models are used in teratogenesis assays. actox.org When ESCs or iPSCs are grown in suspension, they form embryoid bodies that recapitulate key stages of early embryonic development. nih.gov These can be used as an in vitro model for ovarian development and to assess how compounds like this compound might interfere with sex steroid synthesis and tissue generation. nih.gov The expression of specific markers, such as aromatase (CYP19A1), can be measured to gauge the impact on steroidogenic cell development. nih.gov

Advanced Methodological Approaches in Pregnenolone (B344588) 16α-carbonitrile Investigations

Molecular Biology Techniques for Gene Expression Analysis

The investigation into the mechanisms of action of Pregnenolone 16α-carbonitrile (PCN) has been significantly advanced by the application of sophisticated molecular biology techniques. These methods allow researchers to elucidate the genetic and transcriptional changes induced by PCN, primarily through its activation of the Pregnane X Receptor (PXR).

Microarray Analysis: A key technique employed to understand the broad impact of PCN on gene expression is microarray analysis. This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes. In a notable study, microarray analysis was used to identify genes in rat liver that were significantly altered by PCN treatment. The findings revealed that PCN induced the expression of 138 genes and repressed 82 genes. Among the induced genes were those known to be involved in drug metabolism and transport, confirming PCN's role in xenobiotic clearance. Furthermore, the analysis identified differentially expressed genes associated with intracellular metabolism, small molecule transport, cell cycle regulation, and redox balance. This suggests that the influence of PXR-mediated gene networks extends beyond xenobiotic metabolism.

Real-Time Polymerase Chain Reaction (RT-PCR): To validate the findings from microarray studies and to quantify the expression of specific genes of interest, researchers utilize real-time polymerase chain reaction (RT-PCR). For instance, RT-PCR analysis has been instrumental in examining the effect of PCN on genes involved in gluconeogenesis, lipid metabolism, and energy homeostasis in the liver and adipose tissues of mice fed a high-fat diet. nih.govnih.gov This technique has demonstrated that PCN treatment can reduce the expression of genes such as G6Pase, Pepck, and Fas in the liver, while increasing the expression of genes involved in thermogenesis in brown adipose tissue, such as Ucp-3. nih.govnih.gov

RNA Sequencing (RNA-Seq): More recently, RNA sequencing (RNA-seq) has emerged as a powerful tool for transcriptomic analysis in PCN research. RNA-seq provides a more comprehensive and quantitative view of the transcriptome compared to microarrays. In a study investigating the effects of PCN on testosterone biosynthesis in rodent Leydig cells, RNA-seq analysis of MA-10 mouse Leydig cells revealed that PCN treatment resulted in significant changes at the transcriptomic level. nih.gov Specifically, PCN was found to down-regulate the transcripts of steroidogenic enzymes and other proteins involved in the testosterone synthesis pathway. nih.gov

These molecular biology techniques have been pivotal in mapping the genetic landscape of PCN's action, providing a foundation for understanding its physiological and pharmacological effects. The data generated from these studies have been crucial in identifying the diverse roles of PXR activation by PCN.

Interactive Data Table: Selected Genes Regulated by Pregnenolone 16α-carbonitrile (PCN) in Mouse Liver

| Gene Symbol | Gene Name | Function | Regulation by PCN |

| G6Pase | Glucose-6-Phosphatase | Gluconeogenesis | Down-regulated |

| Pepck | Phosphoenolpyruvate carboxykinase | Gluconeogenesis | Down-regulated |

| Cyp7a1 | Cytochrome P450 family 7 subfamily A member 1 | Lipid Metabolism | Down-regulated |

| Cd36 | CD36 molecule | Lipid Metabolism | Down-regulated |

| Srebp | Sterol regulatory element-binding protein | Lipid Metabolism | Down-regulated |

| Fas | Fatty acid synthase | Lipid Metabolism | Down-regulated |

| Cyp27a1 | Cytochrome P450 family 27 subfamily A member 1 | Lipid Metabolism | Up-regulated |

| Abca1 | ATP binding cassette subfamily A member 1 | Lipid Metabolism | Up-regulated |

Biochemical and Proteomic Profiling for Pathway Identification

The functional consequences of gene expression changes induced by Pregnenolone 16α-carbonitrile (PCN) are ultimately realized at the protein level. Biochemical and proteomic approaches are therefore essential for identifying the cellular pathways modulated by PCN and for understanding its mechanism of action in detail.

Western Blot Analysis: A fundamental technique in this area is Western blot analysis, which is used to detect and quantify specific proteins in a sample. This method has been widely applied in PCN research to confirm the upregulation or downregulation of key proteins identified through gene expression studies. For example, Western blotting has been used to demonstrate the induction of cytochrome P450 enzymes, such as CYP3A1/3A23, in rat liver following PCN treatment. This technique has also been crucial in showing the increased expression of P-glycoprotein (P-gp), a drug transporter, in the intestine and brain of mice treated with PCN. nih.gov Furthermore, in studies on rodent Leydig cells, Western blot analysis revealed that PCN treatment led to a decreased protein expression of key steroidogenic enzymes, including 3β-HSD and CYP17A1, which correlated with a reduction in testosterone secretion. nih.gov

Enzyme Activity Assays: To assess the functional impact of changes in protein expression, enzyme activity assays are employed. These assays measure the rate at which a specific enzyme catalyzes a reaction. In the context of PCN research, such assays have been used to confirm that the PCN-induced increase in cytochrome P450 protein levels corresponds to an increase in their metabolic activity. This provides a direct link between PCN treatment and enhanced xenobiotic metabolism.

Quantitative Proteomics: While Western blotting is targeted to specific proteins, modern proteomic techniques aim to provide a global and unbiased view of protein expression changes. Techniques such as isobaric tags for relative and absolute quantitation (iTRAQ) and stable isotope labeling by amino acids in cell culture (SILAC) , coupled with mass spectrometry, allow for the simultaneous identification and quantification of thousands of proteins in a complex sample. thermofisher.comnih.govmdpi.comresearchgate.net Although comprehensive quantitative proteomic studies specifically focused on the effects of PCN are not extensively detailed in the available literature, these methodologies represent the forefront of biochemical and proteomic profiling. The application of such techniques would enable a more complete identification of the signaling pathways and cellular processes affected by PCN, moving beyond the well-established xenobiotic metabolism pathways to uncover novel functions. For instance, a hypothetical SILAC experiment could compare the proteomes of hepatocytes treated with PCN to untreated controls, potentially revealing widespread changes in protein networks involved in cellular growth, stress responses, and intercellular communication.

The integration of these biochemical and proteomic approaches provides a critical layer of information that complements genomic data, allowing for a more holistic understanding of the cellular response to PCN.

Interactive Data Table: Key Proteins Modulated by Pregnenolone 16α-carbonitrile (PCN)

| Protein | Function | Tissue/Cell Type | Effect of PCN |

| CYP3A1/3A23 | Xenobiotic Metabolism | Liver | Increased Expression |

| P-glycoprotein (P-gp) | Drug Transport | Intestine, Brain | Increased Expression |

| 3β-HSD | Steroidogenesis | Leydig Cells | Decreased Expression |

| CYP17A1 | Steroidogenesis | Leydig Cells | Decreased Expression |

Microscopic and Imaging Techniques for Cellular Phenotyping

Microscopic and imaging techniques are indispensable for visualizing the morphological and structural changes that occur in cells and tissues in response to Pregnenolone 16α-carbonitrile (PCN) treatment. These methods provide crucial context to the molecular and biochemical data, allowing for a comprehensive understanding of PCN's effects on cellular phenotype.

Electron Microscopy: Electron microscopy (EM) offers unparalleled resolution for examining the ultrastructural details of cells. Early studies on the effects of PCN utilized transmission electron microscopy (TEM) to investigate changes in hepatocytes. These studies revealed that PCN treatment leads to a significant proliferation of the smooth-surfaced endoplasmic reticulum (SER) in rat hepatocytes. researchgate.net This morphological change is consistent with the known role of PCN in inducing the expression of drug-metabolizing enzymes, which are primarily located in the SER. The degree of SER proliferation was also found to be dose-dependent, providing a direct visual correlation between PCN administration and the cellular machinery responsible for its catatoxic effects.

Immunohistochemistry (IHC): Immunohistochemistry is a powerful technique that uses antibodies to detect the specific location of proteins within a tissue section. This method has been instrumental in localizing the expression of proteins induced by PCN. For example, IHC staining has been used to visualize the induction of CYP3A11 and CYP2B10 in the liver of mice treated with PCN. Conversely, the same study used IHC to demonstrate a suppression of these enzymes in the hippocampus, highlighting the tissue-specific effects of PCN. This technique provides valuable spatial information that is not attainable through methods that rely on homogenized tissue samples.

Confocal Microscopy: Confocal microscopy allows for high-resolution optical imaging and three-dimensional reconstruction of biological samples. While specific applications in PCN research are not extensively documented, this technique could be employed to visualize the subcellular localization of PXR upon activation by PCN. For instance, by using fluorescently labeled antibodies against PXR, researchers could track its translocation from the cytoplasm to the nucleus in response to PCN treatment, providing direct visual evidence of its mechanism of action.

These microscopic and imaging techniques are critical for linking the molecular and biochemical changes induced by PCN to observable alterations in cellular structure and organization. The visual data obtained from these methods are essential for a complete understanding of the cellular phenotyping that results from PCN exposure.

Biological and Toxicological Effects of Catatoxic Steroid No. 1 in Research Contexts

Developmental Toxicology and Teratogenesis Research

The impact of catatoxic steroids on developing organisms is a significant area of research, as these compounds can cross the placental barrier and influence fetal development. Studies often focus on how their potent biological activity might interfere with the highly regulated processes of embryogenesis and fetal growth.

Research into the effects of catatoxic steroids on embryonic and fetal development has revealed potential for significant interference. For instance, prenatal exposure to certain steroids can be detrimental to fetal growth and may have lasting consequences for postnatal physiology nih.gov. While glucocorticoids in late gestation are necessary for organ maturation, excessive exposure can lead to conditions like intrauterine growth restriction nih.gov.

Some steroids, due to their hormonal activity, can directly affect the development of reproductive tissues. For example, spironolactone (B1682167), which exhibits antiandrogenic properties, has been shown in animal studies to have the potential to adversely affect the sex differentiation of male fetuses during embryogenesis pfizermedical.com. When administered to rats during late embryogenesis and fetal development, feminization of male fetuses was observed pfizermedical.com. While data in humans is limited, the potential for such effects necessitates caution drugs.commothertobaby.org.

At the cellular and morphological level, catatoxic steroids can induce a range of aberrations in developmental models. The anti-inflammatory and immunosuppressive actions of corticosteroids, a related class, are mediated through changes in gene expression that can have widespread effects physio-pedia.comdrugbank.com. These changes can alter normal cellular processes, and in a developing embryo, this could lead to morphological changes.

Animal studies with some steroids have shown an increased rate of resorption and a lower number of live fetuses in rabbits, indicating early developmental toxicity pfizermedical.com. While not always resulting in overt malformations, such effects point to significant cellular stress and disruption of normal developmental pathways. The potent biological activity of these compounds means that even subtle alterations in cellular signaling can have cascading effects on the developing organism.

Modulation of Endocrine and Hormonal Systems

Catatoxic steroids, by their nature, are potent modulators of various hormonal systems. Their interaction with steroid receptors and their influence on hormone metabolism are key areas of investigation.

Many catatoxic steroids also possess corticoid activity, meaning they can mimic the effects of corticosteroids like cortisol clevelandclinic.org. This activity is primarily mediated through glucocorticoid receptors, which are involved in a vast array of physiological processes, including metabolism, immune response, and stress regulation physio-pedia.comclevelandclinic.org.

A significant effect of exogenous steroid administration is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis mdpi.com. This occurs through a negative feedback mechanism where the presence of the external steroid reduces the production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to decreased production of endogenous cortisol endocrinology.org. Chronic suppression of the HPA axis is a concern in therapeutic contexts nih.gov. Pregnenolone-16α-carbonitrile (PCN) has been shown to exert its effects through the glucocorticoid receptor signaling pathway in certain tissues nih.gov.

The influence of catatoxic steroids on reproductive physiology and pregnancy is multifaceted. Due to their hormonal activities, these compounds can disrupt the delicate balance of hormones required for normal reproductive function and the maintenance of pregnancy miiskin.comresearchgate.net. For example, spironolactone can cause menstrual irregularities by acting as an androgen receptor blocker miiskin.com.

During pregnancy, a precise equilibrium between progesterone (B1679170) and glucocorticoids is crucial for a healthy outcome nih.govresearchgate.net. A disequilibrium can lead to an inflammatory intrauterine environment, placental insufficiency, and poor fetal growth nih.govresearchgate.net. Animal studies have raised concerns about the use of certain steroids during pregnancy, with some showing an increased risk of preterm birth, low birth weight, and other adverse outcomes pfizermedical.comnih.gov. While human data is often limited and conflicting, the potential for adverse effects on pregnancy outcomes is a key area of ongoing research pfizermedical.comdrugs.com.

Broader Physiological Responses and Adaptive Mechanisms

The body exhibits a range of physiological responses and adaptive mechanisms to exposure to catatoxic steroids. A primary adaptive response is the induction of drug-metabolizing enzymes, which is the defining characteristic of this class of steroids. PCN is a potent agonist of the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism nih.govwikipedia.org. Activation of PXR leads to the increased expression of cytochrome P450 enzymes, which are crucial for breaking down foreign compounds nih.gov.

This induction of metabolic enzymes can have broad effects, influencing the clearance of other drugs and endogenous substances. For instance, PCN has been shown to alter the pharmacokinetics of digoxin (B3395198) by increasing its intestinal secretion mdpi.com. Furthermore, catatoxic steroids can influence a wide range of physiological processes beyond drug metabolism, including effects on the central nervous system and cardiovascular system physio-pedia.comphysio-pedia.com. The body's response to these compounds is complex, involving multiple signaling pathways and adaptive changes in various organ systems.

Interactive Data Tables

Table 1: Effects of a Representative Catatoxic Steroid (Spironolactone) on Fetal Development in Animal Studies

| Species | Effect | Reference |

| Rat | Feminization of male fetuses | pfizermedical.com |

| Rabbit | Increased rate of resorption, lower number of live fetuses | pfizermedical.com |

| Mouse | No teratogenic or other embryotoxic effects observed | pfizermedical.com |

Table 2: Influence of Corticosteroids on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

| Effect | Mechanism | Consequence | Reference |

| HPA Axis Suppression | Negative feedback on CRH and ACTH production | Reduced endogenous cortisol production | mdpi.comendocrinology.org |

| Adrenal Insufficiency | Prolonged suppression of the HPA axis | Inability to produce sufficient cortisol in response to stress | mdpi.comnih.gov |

Compound Names Mentioned in this Article

Based on the information available, it is not possible to generate an article focusing solely on a chemical compound named "Catatoxic Steroid No. 1" as requested. The term "catatoxic steroids" refers to a class of steroids that protect the body against various toxins, but there is no specific, formally recognized compound designated as "this compound" in the scientific literature found.

Research on catatoxic steroids has been conducted, exploring their ability to induce drug-metabolizing enzymes in the liver and their protective effects against a wide range of harmful substances. However, this research discusses the properties and effects of various compounds within this class, such as spironolactone, pregnenolone-16α-carbonitrile, and others, rather than a single, specifically named "this compound."

Therefore, without any specific information or research findings related to a compound with this exact name, it is not feasible to provide a detailed and accurate article covering the requested topics of its biological and toxicological effects on stress response pathways and organ-specific biochemical alterations.

Structure Activity Relationships and Analog Development for Catatoxic Steroid No. 1

Comparative Analysis with Related Steroid Structures and Derivatives (e.g., d-Catechol and 9a-fluoro-ll/5,17 derivatives)

A comparative analysis of Catatoxic Steroid No. 1 with other structurally related molecules provides valuable insights into the determinants of its unique biological profile.

d-Catechol: A direct comparative analysis between this compound and d-catechol is not extensively documented in scientific literature, primarily due to their fundamental structural and functional differences. This compound possesses a rigid tetracyclic steroid nucleus, a characteristic feature of the pregnane (B1235032) class of steroids. In contrast, d-catechol is a simple aromatic diol. The catechol moiety is known for its role in coordinating metal ions and its involvement in redox reactions. rsc.org Catechol-containing molecules can be found in nature and have been incorporated into synthetic compounds for various applications, including as antimicrobial agents and in the development of bioadhesives. rsc.orgnih.govmdpi.commdpi.com The biological activities of catechols are often attributed to the reactivity of the hydroxyl groups on the aromatic ring. mdpi.com

The primary mode of action of this compound involves the activation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic and endobiotic metabolism. oup.comwikipedia.orgnih.gov This interaction is highly dependent on the three-dimensional shape and lipophilicity of the steroid molecule, which allows it to bind to the large, hydrophobic ligand-binding pocket of PXR. oup.comnih.gov Given these distinct structural and mechanistic profiles, a direct structure-activity comparison is challenging.

9a-fluoro-ll/5,17 derivatives: A more direct comparison can be made with 9α-fluoro-11ß,17-dihydroxy/acetoxy derivatives of corticosteroids. The introduction of a fluorine atom at the 9α-position is a common synthetic modification in the corticosteroid series, leading to a significant enhancement of both glucocorticoid and mineralocorticoid activities. wikipedia.org Fludrocortisone, a 9α-fluorinated derivative of cortisol, exhibits potent mineralocorticoid activity. wikipedia.org The high electronegativity of the fluorine atom at this position is thought to influence the electronic environment of the steroid's A-ring and the conformation of the entire molecule, thereby increasing its affinity for corticosteroid receptors. wikipedia.org

In contrast, the defining feature of this compound (PCN) is the 16α-carbonitrile group on the pregnane skeleton. wikipedia.org While both classes of compounds share the same fundamental steroid backbone, their key substitutions lead to distinct biological activities. The 9α-fluoro substitution potentiates anti-inflammatory and mineralocorticoid effects through activation of the glucocorticoid and mineralocorticoid receptors. wikipedia.org Conversely, the 16α-carbonitrile group in PCN confers its ability to act as a potent activator of the Pregnane X Receptor (PXR), leading to the induction of drug-metabolizing enzymes like cytochrome P450s. abcam.commedchemexpress.com Dexamethasone, a potent synthetic glucocorticoid, can also activate PXR, but it is a weaker activator than PCN in rodents. wikipedia.orgnih.gov This highlights how different substitutions on the steroid scaffold can direct the molecule towards different nuclear receptors and biological outcomes.

| Compound Class | Key Structural Feature | Primary Biological Target | Primary Biological Effect |

|---|---|---|---|

| This compound (PCN) | 16α-carbonitrile on pregnane skeleton | Pregnane X Receptor (PXR) | Induction of drug-metabolizing enzymes |

| 9α-fluoro Corticosteroids (e.g., Fludrocortisone) | 9α-fluorine on corticosteroid skeleton | Glucocorticoid/Mineralocorticoid Receptors | Anti-inflammatory/Mineralocorticoid activity |

| d-Catechol | 1,2-dihydroxybenzene | Various (e.g., metal ions, enzymes) | Antioxidant, metal chelation, antimicrobial |

Elucidation of Key Structural Determinants for Specific Biological Activities

The biological activity of this compound as a PXR agonist is governed by several key structural features. The pregnane (C21) steroid skeleton provides the necessary scaffold for interaction with the receptor. The ligand-binding domain of PXR is large and promiscuous, allowing it to accommodate a wide range of structurally diverse compounds. oup.comnih.govnih.gov

The 16α-carbonitrile group is a critical determinant of the catatoxic activity of PCN. wikipedia.org Structure-activity relationship studies on various pregnane derivatives have shown that the nature and stereochemistry of the substituent at the 16-position significantly influence PXR activation. The presence of the nitrile group at the 16α-position in PCN is particularly effective for potent PXR activation in rodents. mdpi.com

| Structural Modification | Effect on PXR Activation | Example |

|---|---|---|

| Addition of 16α-carbonitrile | Significant increase | Pregnenolone-16α-carbonitrile (PCN) |

| Alterations in the C17 side chain | Variable | Progesterone (B1679170) derivatives |

| Modifications of the A/B ring fusion | Can affect potency | 5α- and 5β-reduced pregnanes |

Design and Synthesis of Research Probes and Tool Compounds Based on Structural Modifications

The development of research probes and tool compounds derived from this compound is essential for dissecting its molecular mechanisms of action and for identifying novel biological targets. Such tools can be designed by introducing specific functional groups onto the steroid scaffold that allow for detection or interaction with other molecules, without significantly compromising the parent compound's biological activity.

Design Strategies:

Affinity Probes: These can be synthesized by incorporating a reactive group, such as a photoaffinity label or an electrophilic warhead, into the PCN structure. Such probes can be used to covalently label the PXR ligand-binding pocket or other interacting proteins, facilitating their identification and characterization.

Fluorescent Probes: The attachment of a fluorescent tag (fluorophore) to the PCN molecule would allow for the visualization of its subcellular localization and trafficking in real-time using fluorescence microscopy. The position of the fluorophore would need to be carefully chosen to minimize steric hindrance and preserve PXR binding.

Biotinylated Probes: The conjugation of biotin (B1667282) to PCN can be used for affinity purification of PXR and its associated protein complexes. The high affinity of the biotin-avidin interaction allows for efficient isolation of these complexes for subsequent analysis by techniques such as mass spectrometry.

Synthetic Approaches: The synthesis of these probes would involve multi-step organic synthesis, starting from pregnenolone or a related steroid precursor. rsc.org Functional groups can be introduced at various positions on the steroid nucleus, such as the 3-hydroxyl group or by modification of the C17 side chain. For example, the 3-hydroxyl group could be esterified or etherified with a linker attached to a reporter group. The synthesis of derivatives with modifications at the 16-position would require more complex synthetic routes. pharmacompass.com

The development and application of such research tools will undoubtedly provide a deeper understanding of the biology of this compound and the broader roles of PXR in health and disease.

Future Directions and Emerging Research Avenues for Catatoxic Steroid No. 1

Integration with Systems Biology and Omics Approaches

The advent of systems biology and various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to re-examine the mechanisms of catatoxic steroids. Future research will likely move beyond the study of single-gene induction to a more holistic understanding of the global cellular changes elicited by these compounds.

By employing techniques such as RNA-sequencing and microarray analysis, researchers can comprehensively map the changes in gene expression patterns in response to a catatoxic steroid. For instance, studies on compounds like pregnenolone (B344588) 16α-carbonitrile (PCN), a well-characterized rodent pregnane (B1235032) X receptor (PXR) agonist, have revealed its capacity to differentially regulate cytochrome P450 (CYP) enzyme expression in various tissues. Future systems-level analyses could elucidate the broader network of genes and signaling pathways affected, extending beyond the well-established PXR-mediated induction of CYP enzymes. This could uncover novel regulatory nodes and crosstalk with other cellular processes.

Proteomic analyses, utilizing techniques like mass spectrometry, can provide a quantitative assessment of changes in the protein landscape of a cell or tissue following exposure to a catatoxic steroid. This would allow for the direct observation of the up-regulation of detoxification enzymes and could also identify unexpected protein modulations, offering new insights into the steroid's mechanism of action.

Metabolomics, the large-scale study of small molecules, can further illuminate the functional consequences of catatoxic steroid administration. By tracking the changes in endogenous and xenobiotic metabolites, researchers can gain a dynamic view of the metabolic reprogramming induced by these compounds. This could lead to the identification of novel biomarkers of catatoxic steroid activity and a deeper understanding of their impact on cellular homeostasis.

High-Throughput Screening Applications for Identifying Modulators and Interacting Compounds

High-throughput screening (HTS) methodologies are poised to accelerate the discovery of novel modulators of catatoxic steroid pathways and identify compounds that act synergistically or antagonistically with them. HTS platforms can be designed to screen large chemical libraries for their ability to either mimic or inhibit the effects of a model catatoxic steroid.

One promising application of HTS is in the identification of compounds that modulate the activity of nuclear receptors, such as PXR, which are key mediators of the catatoxic response. Reporter gene assays, where the activation of PXR leads to the expression of a reporter protein (e.g., luciferase), can be adapted for a high-throughput format to screen for novel agonists or antagonists.

Furthermore, HTS can be employed to identify compounds that enhance the protective effects of catatoxic steroids. For example, a screen could be designed to identify molecules that, when combined with a sub-therapeutic dose of a catatoxic steroid, provide significant protection against a particular toxin. This could lead to the development of combination therapies with improved efficacy and reduced side effects.

A notable example of HTS applied to a steroid with protective properties is the screening of FDA-approved drugs which identified spironolactone (B1682167) as an inhibitor of homology-directed DNA repair in cancer cells. nih.govoup.com This discovery, stemming from a high-throughput chemical screen, has opened up new avenues for its potential use in chemotherapy. nih.gov Similar HTS approaches could be used to uncover novel therapeutic applications for other catatoxic steroids.

Table 1: Potential High-Throughput Screening Assays for Catatoxic Steroid Research

| Assay Type | Purpose | Potential Outcome |

| Reporter Gene Assay | Identify novel agonists or antagonists of nuclear receptors (e.g., PXR). | Discovery of new compounds that modulate the catatoxic response. |

| Cell Viability Assay | Screen for compounds that enhance the protective effects of a catatoxic steroid against a specific toxin. | Identification of synergistic combination therapies. |

| Enzyme Activity Assay | Measure the induction of specific drug-metabolizing enzymes (e.g., CYP3A4) in a high-throughput format. | Characterization of the potency and efficacy of novel catatoxic steroids. |

| High-Content Imaging | Visualize cellular changes (e.g., nuclear translocation of transcription factors) in response to compounds. | Mechanistic insights into the mode of action of novel modulators. |

Advanced Computational Modeling and Cheminformatics in Catatoxic Steroid Research

Computational modeling and cheminformatics are becoming indispensable tools in modern drug discovery and will undoubtedly play a significant role in the future of catatoxic steroid research. These approaches can be used to predict the activity of novel compounds, optimize their structure, and gain a deeper understanding of their interactions with biological targets.

Molecular docking simulations can be used to predict the binding affinity of a library of virtual compounds to the ligand-binding domain of nuclear receptors like PXR. This can help to prioritize compounds for chemical synthesis and biological testing, thereby streamlining the discovery process. For instance, computational methods have been employed to investigate the binding of neurosteroids to transport proteins, providing insights into their structure-activity relationships. mdpi.com

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of catatoxic steroids with their biological activity. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules.

Cheminformatics approaches can be used to analyze large datasets of chemical structures and biological activities to identify common structural motifs responsible for catatoxic activity. This information can be used to design focused chemical libraries for screening and to develop new hypotheses about the mechanism of action of these compounds.

Unexplored Physiological Roles and Therapeutic Potential in Experimental Models

While the primary recognized role of catatoxic steroids is in xenobiotic detoxification, future research is likely to uncover previously unexplored physiological functions and therapeutic applications. The broad-acting nature of these compounds suggests that their influence may extend beyond drug metabolism.

The anti-inflammatory properties of some steroids are well-documented, and it is plausible that some catatoxic steroids may also possess immunomodulatory effects. Future studies in experimental models of inflammatory diseases, such as arthritis or inflammatory bowel disease, could reveal novel therapeutic opportunities.

Given their ability to modulate metabolic pathways, the potential role of catatoxic steroids in metabolic disorders warrants investigation. Studies in animal models of diabetes, obesity, and non-alcoholic fatty liver disease could uncover beneficial effects on glucose homeostasis, lipid metabolism, and liver health.

The therapeutic potential of various steroids in the central nervous system is an active area of research. researchgate.net Neuroactive steroids have shown promise in preclinical models for a range of neurological and psychiatric disorders. nih.govmdpi.com Future investigations could explore whether certain catatoxic steroids can cross the blood-brain barrier and exert neuroprotective or therapeutic effects in models of neurodegenerative diseases or psychiatric conditions. For example, PCN has been shown to ameliorate phenytoin-induced hippocampal neurotoxicity in mice. nih.gov

Q & A

Basic Research Questions

Q. What structural features of Catatoxic Steroid No. 1 are critical for its protective activity against xenobiotic intoxication?

- Methodological Answer : The 16α-carbonitrile group directly attached to the steroid skeleton is essential for activity. Structure-activity relationship (SAR) studies show that substitution at other positions (e.g., C1, C5, C6) abolishes efficacy. For example, 16α-CN derivatives (e.g., Cpds. 27–54 in Table 135) demonstrated high potency at low doses (≤10 mg/kg), while 16β-CN or carboxylic acid derivatives (Cpds. 66, 67, 69) were inactive . Researchers should prioritize synthesizing analogs with 16α-CN substitutions and validate activity using standardized digitoxin or indomethacin intoxication models.

Q. What is the proposed mechanism of action for this compound?

- Methodological Answer : Catatoxic steroids induce hepatic microsomal enzymes (e.g., cytochrome P450), enhancing detoxification of xenobiotics. This contrasts with syntoxic steroids, which suppress inflammatory responses. To validate this, researchers should measure enzyme induction via liver homogenate assays (e.g., catalase activity) and correlate with toxin clearance rates in vivo .

Advanced Research Questions

Q. How can researchers reconcile contradictions in structure-activity data for 16α-carbonitrile steroids?

- Methodological Answer : While most 16α-CN steroids are active, exceptions (e.g., Cpds. 47, 51, 52) suggest stereochemical or pharmacokinetic factors. Computational modeling (e.g., molecular docking) and crystallography can clarify steric hindrance or metabolic stability issues. Comparative pharmacokinetic studies (e.g., plasma half-life, tissue distribution) between active and inactive analogs are recommended .

Q. How do researchers balance the experimental teratogenicity of this compound with its therapeutic potential?

- Methodological Answer : Toxicity studies report teratogenic effects and F⁻/K₂O vapor release upon heating . Dose optimization is critical: conduct dose-response studies to identify thresholds for efficacy versus toxicity. Preclinical models should include reproductive toxicity screens (e.g., zebrafish embryogenesis assays) and compare outcomes across species (e.g., rodents vs. canines) to assess translatability .

Methodological Design & Analysis

Q. What experimental controls are essential when testing this compound in intoxication models?

- Methodological Answer : Include positive controls (e.g., known enzyme inducers like phenobarbital) and negative controls (steroids lacking 16α-CN groups). Standardize toxin administration (e.g., digitoxin at LD₅₀) and measure survival rates, hepatic enzyme levels, and histopathology. Adhere to ethical guidelines for animal studies, including randomization and blinding .

Q. How should statistical analyses be designed for dose-response studies?

- Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate ED₅₀ values. Power calculations must account for inter-individual variability in enzyme induction. For cross-species comparisons, apply mixed-effects models to adjust for species-specific metabolic rates .

Data Interpretation & Reproducibility

Q. What challenges arise in extrapolating this compound efficacy from animal models to humans?

- Methodological Answer : Species differences in hepatic enzyme expression (e.g., CYP3A4 in humans vs. CYP3A1 in rodents) may limit translatability. Use human hepatocyte cultures or chimeric mice with humanized livers to bridge gaps. Meta-analyze existing data (e.g., nicotine, cyclophosphamide protection studies) to identify consistent biomarkers .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Publish full protocols (e.g., synthesis routes, toxicity assays) as supplementary materials. Use authenticated reference standards (e.g., from regulatory bodies) and report batch-to-batch variability. Adhere to FAIR data principles by sharing raw datasets in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。